molecular formula C20H22ClN3O2S2 B2990071 2-Phenoxy-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1216527-68-2

2-Phenoxy-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2990071
CAS No.: 1216527-68-2
M. Wt: 435.99
InChI Key: AORYCEIECBEMMH-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of compounds related to the thiazole ring, such as 2-Phenoxy-1-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, are diverse and can include a variety of enzymes and receptors in the body . These targets play crucial roles in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This interaction can lead to changes in the body’s inflammatory response .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, the inhibition of COX enzymes can disrupt the synthesis of prostaglandins, leading to anti-inflammatory effects . Additionally, thiazole derivatives can activate or inhibit other biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For instance, the inhibition of COX enzymes can lead to reduced inflammation . Other potential effects, based on the activities of related thiazole compounds, could include antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the physiological environment can impact the compound’s solubility and therefore its bioavailability. Additionally, factors such as pH and the presence of other molecules can affect the compound’s interaction with its targets .

Properties

IUPAC Name

2-phenoxy-1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2.ClH/c24-20(14-25-16-5-2-1-3-6-16)23-10-8-22(9-11-23)13-19-21-17(15-27-19)18-7-4-12-26-18;/h1-7,12,15H,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORYCEIECBEMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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